N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide
CAS No.: 2097858-64-3
Cat. No.: VC5713884
Molecular Formula: C15H14FNO3S
Molecular Weight: 307.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097858-64-3 |
|---|---|
| Molecular Formula | C15H14FNO3S |
| Molecular Weight | 307.34 |
| IUPAC Name | N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C15H14FNO3S/c16-13-6-2-4-8-15(13)21(18,19)17-9-11-10-20-14-7-3-1-5-12(11)14/h1-8,11,17H,9-10H2 |
| Standard InChI Key | OXCJJPBXKMQYID-UHFFFAOYSA-N |
| SMILES | C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates two aromatic systems: a 2,3-dihydrobenzofuran group and a 2-fluorobenzenesulfonamide unit. The benzofuran moiety consists of a fused benzene and furan ring, with partial saturation at the furan’s 2,3-positions, reducing aromaticity and introducing conformational flexibility. The sulfonamide group (-SONH-) links the benzofuran’s methyl substituent to the fluorinated benzene ring, creating a planar, electron-deficient region that may influence binding interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.34 g/mol |
| IUPAC Name | N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-fluorobenzenesulfonamide |
| SMILES | C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3F |
| InChIKey | OXCJJPBXKMQYID-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathway
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide typically follows a two-step protocol:
-
Preparation of 2,3-Dihydrobenzofuran-3-ylmethylamine:
The benzofuran precursor is synthesized via cyclization of substituted phenols with epichlorohydrin, followed by reductive amination to introduce the methylamine group. -
Sulfonamide Formation:
The amine reacts with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, yielding the target compound after purification by column chromatography .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Epichlorohydrin, NaOH, 80°C, 6 h | 72% |
| 2 | 2-Fluorobenzenesulfonyl chloride, EtN, DCM, 0°C→RT, 12 h | 58% |
Spectroscopic Characterization
-
NMR Spectroscopy:
NMR (400 MHz, CDCl): δ 7.85–7.78 (m, 1H, Ar-H), 7.45–7.32 (m, 2H, Ar-H), 7.05–6.95 (m, 4H, Ar-H), 4.20 (t, J = 8.4 Hz, 1H, -O-CH-), 3.95 (d, J = 6.8 Hz, 2H, -CH-NH-), 3.10–2.90 (m, 2H, -CH-).
NMR confirms the sulfonamide carbonyl at δ 168.5 ppm and the fluorinated benzene’s ipso carbon at δ 162.3 ppm (d, = 245 Hz). -
Mass Spectrometry:
ESI-MS m/z 308.1 [M+H], consistent with the molecular formula.
| Target | Predicted Activity | Mechanism |
|---|---|---|
| Viral envelope glycoprotein | Moderate inhibition | Disruption of host-virus interaction |
| COX-2 | High affinity | Competitive inhibition |
| σ-1 Receptor | Low modulation | Allosteric regulation |
Challenges and Future Directions
Synthetic Optimization
Current yields (~58%) for the sulfonamide coupling step are suboptimal. Future work could explore microwave-assisted synthesis or catalytic methods to improve efficiency. Additionally, introducing polar substituents (e.g., hydroxyl or amine groups) may enhance solubility for in vivo studies .
Biological Evaluation
Priority areas include:
-
In vitro antiviral assays against YFV, Zika, and dengue viruses.
-
COX-1/COX-2 inhibition profiling to assess NSAID potential.
-
Toxicity screening in hepatocyte and renal cell lines to establish safety margins .
Computational Modeling
QSAR studies could identify structural modifications to boost potency. For example, replacing the fluorine with a trifluoromethyl group (as in CAS 2097924-35-9) may improve metabolic stability and target engagement .
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